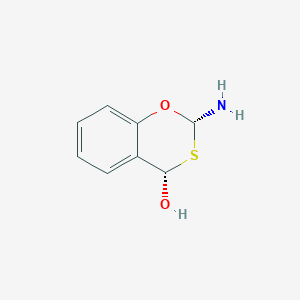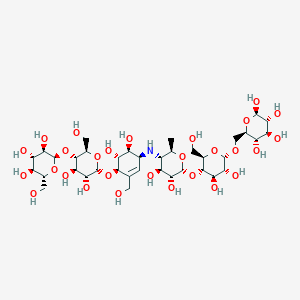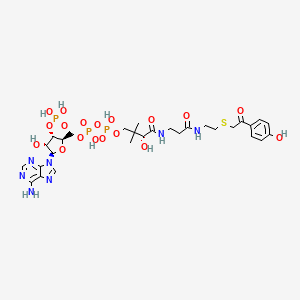
Tetra(imidazole)diaquacopper (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(imidazole)diaquacopper (II) is a coordination compound consisting of a copper ion coordinated to four imidazole ligands and two water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(imidazole)diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous solution. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The resulting product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for Tetra(imidazole)diaquacopper (II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tetra(imidazole)diaquacopper (II) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Ligand Substitution Reactions: The imidazole ligands can be replaced by other ligands, such as amines or phosphines, under appropriate conditions.
Hydrolysis Reactions: The coordinated water molecules can be involved in hydrolysis reactions, leading to the formation of hydroxide complexes.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Ligand Substitution Reactions: Reagents such as ammonia or phosphine ligands can be used to replace the imidazole ligands.
Hydrolysis Reactions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation-Reduction Reactions: Products can include copper(I) or copper(III) complexes.
Ligand Substitution Reactions: Products include new coordination complexes with different ligands.
Hydrolysis Reactions: Products can include hydroxide complexes or free imidazole.
Scientific Research Applications
Tetra(imidazole)diaquacopper (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as a model for copper-containing enzymes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetra(imidazole)diaquacopper (II) involves its ability to coordinate with various substrates and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding and other interactions with substrates. Molecular targets include enzymes and other proteins that contain copper-binding sites, as well as nucleic acids and other biomolecules.
Comparison with Similar Compounds
Tetra(imidazole)diaquacopper (I): Similar structure but with copper in the +1 oxidation state.
Tetra(imidazole)diaquacopper (III): Similar structure but with copper in the +3 oxidation state.
Other Imidazole Complexes: Complexes with different metal centers, such as zinc or nickel, coordinated to imidazole ligands.
Uniqueness: Tetra(imidazole)diaquacopper (II) is unique due to its specific coordination environment and the ability of copper(II) to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications and as a model for biological copper sites. The presence of both imidazole and water ligands provides a versatile platform for studying interactions with various substrates and exploring new chemical reactivity.
Properties
Molecular Formula |
C12H16CuN8O2-4 |
|---|---|
Molecular Weight |
367.85 g/mol |
IUPAC Name |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
InChI Key |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)





